1-(4-Methoxyphenyl)pyrazolidin-3-one
Description
1-(4-Methoxyphenyl)pyrazolidin-3-one is a pyrazolidinone derivative characterized by a pyrazolidin-3-one core substituted with a 4-methoxyphenyl group at the N1 position.
Structure
3D Structure
Properties
CAS No. |
6107-53-5 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(13)11-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
JEDFGCYVWYGWAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Reaction of 4-Methoxyphenylhydrazine with Aldehydes/Ketones
In a representative procedure, 4-methoxyphenylhydrazine hydrochloride reacts with methyl acrylate in methanol under reflux conditions (6 hours), yielding 1-(4-methoxyphenyl)-5-hydroxypyrazole with a 79.3% efficiency. The reaction proceeds via a Michael addition mechanism, where the hydrazine attacks the α,β-unsaturated ester, followed by cyclodehydration.
Key Variables :
-
Solvent : Methanol or ethanol facilitates solubility and moderates reaction kinetics.
-
Temperature : Reflux conditions (≈78°C for methanol) optimize reaction rates without promoting side reactions.
-
Stoichiometry : Equimolar ratios of hydrazine and carbonyl components minimize byproducts.
Cyclization to Pyrazolidinone
Post-condensation, cyclization is achieved through acid- or heat-mediated dehydration. For instance, treatment with thionyl chloride in methanol induces ring closure by eliminating water. Alternatively, prolonged heating in toluene at 100°C for 24 hours drives cyclization, as demonstrated in the synthesis of analogous pyrazolidinones.
Optimized Synthetic Protocols and Yields
Recent advancements have refined reaction conditions to enhance yields and purity. The table below summarizes key protocols:
*Yield after crystallization from chloroform-hexane.
Critical Observations :
-
Catalytic Effects : Triethylamine enhances reaction efficiency by scavenging HCl, particularly when using hydrazine hydrochloride salts.
-
Solvent Choice : Ethanol and methanol favor solubility of polar intermediates, while toluene aids in azeotropic water removal during cyclization.
-
Workup Strategies : Crystallization from chloroform-hexane mixtures improves purity, as evidenced by a melting point of 185–186°C for related compounds.
Alternative Pathways and Patent Innovations
Epoxide-Hydrazine Coupling
A patent-pending method employs α,β-epoxy acids (e.g., 3-cyclopentyloxy-4-methoxycinnamic acid ) reacted with hydrazine in toluene to form acyclic hydrazino acids, which cyclize upon heating. This route avoids harsh dehydrating agents, instead relying on thermal energy for ring closure.
Mechanistic Insight :
-
Epoxide ring opening by hydrazine generates a β-hydrazino alcohol.
-
Acid-catalyzed intramolecular cyclization yields the pyrazolidinone core.
Advantages :
Reductive Deoxygenation Strategies
For hydroxypyrazolidinone intermediates, reductive removal of the C-4 hydroxyl group using LiAlH4 or BF3·Et2O converts them to the target compound. This step is critical when starting from hydroxylated precursors.
Structural and Purity Characterization
Post-synthesis, the compound is validated via:
-
Melting Point : Consistent with literature values (e.g., 185–186°C for analogues).
-
NMR Spectroscopy : Key signals include δ 3.71 ppm (OCH3) and δ 7.15 ppm (aromatic protons).
Industrial-Scale Considerations
Large-scale production faces challenges in:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the pyrazolidinone ring participate in nucleophilic substitution, particularly at the N1 and N2 positions. These reactions are facilitated by the lone pairs on the nitrogen atoms, enabling alkylation or arylation under mild conditions:
For example, treatment with methyl iodide in dimethylformamide (DMF) yields N-methylated derivatives, retaining the pyrazolidinone ring’s integrity while enhancing lipophilicity.
Oxidation and Reduction
The carbonyl group (C3) and methoxyphenyl moiety undergo redox transformations:
Oxidation
Controlled oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) modifies the carbonyl group:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | 3-Hydroxy derivative | Intermediate for analgesics |
| KMnO₄ | Acidic aqueous, RT | Ring-opened dicarboxylic acid | Polymer precursors |
Reduction
Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group without affecting the methoxy substituent:
Cycloaddition Reactions
The compound acts as a dienophile in Diels-Alder reactions due to its electron-deficient carbonyl group. For instance, reactions with cyclopentadiene form bicyclic adducts:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Cyclopentadiene | Toluene, reflux, 12 h | Endo-bicyclic pyrazolidinone derivative | >90% endo |
This reactivity is critical for synthesizing fused heterocycles used in drug discovery .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the pyrazolidinone ring undergoes ring-opening followed by recyclization. For example, treatment with concentrated HCl induces cyclization to form tetracyclic structures:
| Acid/Base | Conditions | Product | Mechanism |
|---|---|---|---|
| HCl (1 M) | Reflux, 3 h | Tetracyclic pyrazolidinone derivative | Acid-catalyzed cyclization |
Michael Addition
The α,β-unsaturated carbonyl system (if generated via dehydrogenation) participates in Michael additions. For example, reactions with hydrazines yield pyrazole derivatives:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylhydrazine | Ethanol, reflux | 5-(4-Methoxyphenyl)pyrazole-3-one | 85% |
Key Research Findings
-
Synthetic Utility : The compound’s nitrogen-rich core enables diverse functionalization, making it a scaffold for anti-inflammatory and anticancer agents .
-
Mechanistic Insight : Acid-catalyzed cyclization pathways are critical for forming bioactive tetracyclic derivatives .
-
Stability : The methoxy group enhances electron density, stabilizing the ring against hydrolytic degradation under physiological conditions.
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
1-(4-Methoxyphenyl)pyrazolidin-3-one has been identified as a lead compound for the development of new anti-inflammatory and analgesic drugs. Its structure allows for the modulation of cyclooxygenase enzymes, which are critical in the inflammatory response. Research indicates that derivatives of this compound can exhibit potent anti-inflammatory effects, making them suitable candidates for treating conditions such as arthritis and other inflammatory disorders .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific molecular targets involved in cancer cell proliferation has been a focus of recent research. Investigations into its mechanisms of action are ongoing, with promising results indicating potential efficacy against various cancer types .
Biochemical Research
Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its unique structure allows it to act as an inhibitor for various enzymes, providing insights into microbial resistance mechanisms and metabolic pathways. This aspect is particularly relevant in the development of new antibiotics and treatments for resistant bacterial strains .
Chemical Probes
Due to its distinct chemical structure, this compound serves as a valuable chemical probe in chemical biology studies. It aids researchers in understanding biological processes at the molecular level, including protein-ligand interactions and cellular signaling pathways .
Case Studies and Research Findings
Recent studies have documented various applications and findings related to this compound:
- Antioxidant Potential : Research has shown that derivatives based on the pyrazolidinone scaffold exhibit significant antioxidant activities, which contribute to their therapeutic potential against oxidative stress-related diseases .
- Synthesis Innovations : Advances in synthetic methodologies have allowed for the efficient production of this compound and its derivatives, facilitating further exploration into their pharmacological properties .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Electron-Donating Groups (e.g., 4-OCH₃) : Reduce nucleophilicity at the nitrogen center, leading to lower yields in certain synthetic pathways (e.g., 39% for 1-(4-methoxyphenyl)pyrazolidin-3-one vs. 44% for nitro-substituted analogs) .
- Electron-Withdrawing Groups (e.g., 4-Cl) : Improve reaction efficiency in solvent-free syntheses .
- Hybrid Derivatives (e.g., benzoimidazol hybrids) : Exhibit enhanced antimicrobial activity compared to parent compounds .
Physicochemical Properties
Table 3: Physical and Spectral Comparisons
Biological Activity
1-(4-Methoxyphenyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with related compounds.
This compound is a pyrazolidine derivative characterized by a methoxy group on the phenyl ring. This structural feature enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which facilitate the development of more complex molecules .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. This action underlies its potential anti-inflammatory effects .
- Lipoxygenase Inhibition : Similar to COX inhibition, lipoxygenase inhibition contributes to its anti-inflammatory profile. Studies have shown that pyrazolidinone derivatives can effectively inhibit lipoxygenase activity .
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies indicate that it can reduce inflammation markers in various cell lines. For example, the compound has shown efficacy in inhibiting the production of nitric oxide (NO) and prostaglandins in activated macrophages .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Preliminary evaluations suggest that this compound has notable antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .
Comparative Studies
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)pyrazolidin-3-one | Fluorine substituent | Similar anti-inflammatory effects |
| 1-(4-Chlorophenyl)pyrazolidin-3-one | Chlorine substituent | Enhanced antimicrobial properties |
| This compound | Methoxy substituent | Notable COX and lipoxygenase inhibition |
The presence of the methoxy group in this compound appears to enhance its solubility and bioactivity compared to its fluorine and chlorine counterparts .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolidinone derivatives:
- Study on Inflammation Models : In animal models of inflammation, this compound demonstrated significant reductions in paw edema compared to control groups, indicating strong anti-inflammatory effects .
- Antimicrobial Efficacy Testing : Laboratory tests against common bacterial strains revealed that this compound inhibited growth effectively at low concentrations, suggesting potential for development into a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)pyrazolidin-3-one, and how do solvent-free mechanochemical methods compare to traditional solution-phase synthesis?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and substituted ketones. A solvent-free method using a ball mill (mechanochemistry) offers advantages in reaction time and yield compared to conventional solution-phase synthesis. Reaction conditions (e.g., grinding time, stoichiometry) must be optimized to minimize byproducts .
Q. How is the crystal structure of this compound determined, and what key parameters define its molecular packing?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 11.455 Å, b = 7.159 Å, c = 18.136 Å, and β = 101.05°. Hydrogen bonding between the pyrazolidinone core and methoxy groups stabilizes the lattice. SHELXL is recommended for refinement, and ORTEP-3 for visualization .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm for -OCH₃).
- FT-IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and N-H vibrations at ~3200 cm⁻¹.
- MS : Molecular ion peak at m/z 286.30 (C₁₆H₁₅FN₂O₂) validates the molecular formula .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., fluoro, chloro, methoxy) influence the reactivity and crystallinity of pyrazolidin-3-one derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -F, -Cl) reduce electron density on the pyrazolidinone ring, altering reaction kinetics in nucleophilic substitutions. Methoxy groups enhance solubility but may introduce steric hindrance. Comparative SC-XRD studies of analogs (e.g., 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one) reveal trends in lattice stability .
Q. What experimental strategies resolve discrepancies between computational predictions and empirical data for pyrazolidin-3-one derivatives?
- Methodological Answer :
- Docking Studies : Use Gaussian or DFT calculations to model electronic properties.
- Validation : Cross-check computed bond lengths/angles with SC-XRD data (e.g., C=O bond length ~1.22 Å in calculations vs. 1.23 Å experimentally).
- Statistical Analysis : Apply R-factor metrics to assess model accuracy .
Q. How can researchers optimize reaction conditions to avoid racemization or byproduct formation during pyrazolidin-3-one synthesis?
- Methodological Answer :
- Temperature Control : Maintain ≤50°C to prevent thermal decomposition.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselectivity.
- In Situ Monitoring : Use HPLC or TLC to track intermediate formation .
Data Contradictions and Analytical Challenges
Q. Why might crystallographic data for this compound vary across studies, and how can these inconsistencies be addressed?
- Methodological Answer : Variations arise from differences in crystallization solvents or temperature. To mitigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
